N-Bromotaurine

Description

Contextualization within Innate Immunity and Host Defense Mechanisms

N-Bromotaurine (NBT), also known as taurine (B1682933) bromamine (B89241) (TauBr), is a naturally occurring compound that forms part of the innate immune system's arsenal (B13267) against invading pathogens. google.comjournalijmpcr.comindexcopernicus.com The innate immune system provides the first line of defense against infections in a non-specific manner. ebsco.commsdmanuals.com This system includes physical barriers and various cellular and chemical components that work to eliminate pathogens. msdmanuals.com

At sites of inflammation, activated immune cells like neutrophils and eosinophils generate reactive oxygen species (ROS) to combat microbes. nih.gov this compound is produced in this inflammatory environment and contributes to host defense through its microbicidal properties. outbreak.infonih.gov While it is a potent antimicrobial agent, its formation also serves to detoxify the highly reactive and potentially damaging precursor, hypobromous acid, thereby protecting host tissues from excessive inflammatory injury. nih.gov This dual role of microbial destruction and modulation of inflammation highlights its importance in maintaining homeostasis during an immune response.

Biogenesis of this compound via Myeloperoxidase and Eosinophil Peroxidase Systems

The generation of this compound is a multi-step biochemical process that occurs at inflammatory sites, primarily driven by enzymes within phagocytic immune cells. google.com It is one of the major endogenous haloamines generated from taurine by the myeloperoxidase system of neutrophils and eosinophils. google.com

The synthesis of this compound begins with the production of hypobromous acid (HOBr). nih.govnih.gov Phagocytic cells, specifically neutrophils and eosinophils, contain peroxidase enzymes—myeloperoxidase (MPO) and eosinophil peroxidase (EPO), respectively. nih.gov During an event known as an "oxidative burst," these enzymes utilize hydrogen peroxide (H₂O₂) to oxidize halide ions. nih.gov

While chloride (Cl⁻) is more abundant in plasma, EPO preferentially oxidizes bromide ions (Br⁻) to produce HOBr. nih.gov MPO, found in neutrophils, can oxidize both chloride and bromide, generating hypochlorous acid (HOCl) and HOBr. nih.govresearchgate.net The formation of HOBr is a critical step, as this highly reactive molecule is a potent brominating agent. nih.govresearchgate.net

The enzymatic reaction can be summarized as: H₂O₂ + Br⁻ + H⁺ --(MPO or EPO)--> HOBr + H₂O

Taurine (2-aminoethanesulfonic acid) is an amino acid found in remarkably high concentrations within leukocytes, such as neutrophils. nih.govcapes.gov.brnih.gov In the inflammatory milieu, the newly formed and highly reactive HOBr readily reacts with the abundant taurine. nih.govresearchgate.net This reaction involves the bromination of the primary amine group of taurine, resulting in the formation of this compound (Tau-NHBr). nih.gov This process is a spontaneous and rapid detoxification reaction, converting the aggressive HOBr into the less reactive and more stable this compound. researchgate.netresearchgate.net The formation of this compound is therefore a key mechanism by which the immune system harnesses the antimicrobial power of reactive bromine species while mitigating their potential for collateral damage to host cells. nih.gov

Role of Hypobromous Acid (HOBr) Formation

Comparative Analysis with N-Chlorotaurine (NCT) and other Halogenated Taurine Derivatives

This compound belongs to a class of compounds known as taurine haloamines, which includes the well-studied N-Chlorotaurine (NCT), or taurine chloramine (B81541). outbreak.infonih.gov Both NBT and NCT are produced endogenously at sites of inflammation and share fundamental anti-inflammatory and microbicidal properties. outbreak.infonih.govnih.gov

NCT is formed from the reaction of taurine with hypochlorous acid (HOCl), which is generated predominantly by the myeloperoxidase (MPO) of neutrophils. researchgate.netcapes.gov.brnih.gov The primary difference in their biogenesis lies in the specific halogen and the enzymatic preference of EPO for bromide. nih.gov

| Feature | This compound (NBT) | N-Chlorotaurine (NCT) |

|---|---|---|

| Precursor Acid | Hypobromous Acid (HOBr) | Hypochlorous Acid (HOCl) |

| Primary Generating Enzyme(s) | Eosinophil Peroxidase (EPO), Myeloperoxidase (MPO) nih.gov | Myeloperoxidase (MPO) researchgate.netnih.gov |

| Primary Generating Cell(s) | Eosinophils, Neutrophils google.comresearchgate.net | Neutrophils nih.gov |

| Reactivity | Considered more reactive than NCT, but less so than HOBr nih.gov | A weak oxidant, less reactive than HOCl nih.govoup.com |

| Stability | Relatively low stability researchgate.netmicrobiologyresearch.org | Considered a long-lived oxidant oup.com |

While both compounds are part of the body's defense system, their chemical properties differ. Studies suggest that bromamines may have different reactivity profiles compared to their chlorinated counterparts. nih.gov For instance, the electrophilicity of HOBr is higher than that of HOCl, which influences the subsequent reactivity of the resulting haloamine. nih.gov

Other halogenated derivatives include dimethylated versions, which have been synthesized to improve stability while retaining similar microbicidal and anti-inflammatory properties. researchgate.netmdpi.com For example, N-dibromo-dimethyl taurine and N-monobromo-dimethyl taurine have been developed as more stable analogs of NBT. researchgate.net These derivatives, along with compounds like Bromamine T, represent efforts to harness the therapeutic potential of active bromine compounds for various applications. microbiologyresearch.org

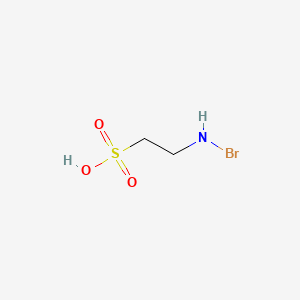

Structure

3D Structure

Properties

CAS No. |

52316-57-1 |

|---|---|

Molecular Formula |

C2H6BrNO3S |

Molecular Weight |

204.05 g/mol |

IUPAC Name |

2-(bromoamino)ethanesulfonic acid |

InChI |

InChI=1S/C2H6BrNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) |

InChI Key |

USAWSWBIFACPGD-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)O)NBr |

Canonical SMILES |

C(CS(=O)(=O)O)NBr |

Other CAS No. |

52316-57-1 |

Synonyms |

N-bromotaurine taurine bromamine |

Origin of Product |

United States |

Synthesis Methodologies and Stability Considerations in Research

Laboratory Synthesis of N-Bromotaurine

The laboratory preparation of this compound is a multi-step process that involves the careful reaction of specific precursors under controlled conditions to ensure the desired product is formed with high purity.

This compound (NBrT) is typically synthesized through the reaction of taurine (B1682933) with a brominating agent. A common and effective laboratory method involves the in situ generation of sodium hypobromite (B1234621) (NaOBr), which then acts as the primary brominating agent.

The process generally follows a two-step reaction pathway:

Formation of Sodium Hypobromite (NaOBr): The first step involves the synthesis of NaOBr by reacting equimolar amounts of sodium hypochlorite (B82951) (NaOCl) and sodium bromide (NaBr). researchgate.net This reaction creates the active brominating species required for the subsequent step. In some protocols, this mixture is adjusted to an alkaline pH. For instance, a solution of NaBr in a phosphate (B84403) buffer may be titrated to pH 10 using sodium hydroxide (B78521) (NaOH) before being mixed with NaOCl. google.com

Bromination of Taurine: The freshly prepared NaOBr solution is then gradually added to an aqueous solution of taurine. google.com The electrophilic bromine from NaOBr attacks the nitrogen atom of the taurine's amino group, resulting in the formation of this compound. Aqueous bromine has been shown to react quantitatively with taurine, leading to the formation of N-brominated derivatives. researchgate.net

NaOCl + NaBr → NaOBr + NaCl

Taurine (H₂NCH₂CH₂SO₃H) + NaOBr → this compound (BrHNCH₂CH₂SO₃H) + NaOH

The success and efficiency of this compound synthesis are highly dependent on the precise control of reaction conditions, particularly pH and the molar ratios of the precursors.

pH Control: The pH of the reaction medium is a critical parameter. The reaction is typically carried out in a slightly alkaline environment. For example, a NaBr solution may be adjusted to pH 10 before its reaction with NaOCl. google.com This is crucial because acidic conditions can inhibit the reaction. The amino group of taurine can become protonated in a highly acidic medium, deactivating it for the necessary electrophilic attack by bromine. researchgate.net

Concentration Ratios: The molar ratio of the reactants significantly influences the final concentration of this compound and the presence of unreacted precursors. In many research applications, a large excess of taurine is used relative to the brominating agent. google.com This strategy is not only for driving the reaction to completion but is also a key factor in the stability of the final solution, as discussed later. For instance, to synthesize a 40 mM this compound solution, a 40 mM NaOBr solution may be added to a 400 mM taurine solution, representing a 1:10 ratio of the brominating agent to taurine. google.com

The following table outlines examples of reaction conditions reported in research for the synthesis of this compound.

Table 1: Examples of Laboratory Synthesis Parameters for this compound

| Parameter | Condition | Precursors | Purpose/Outcome | Reference |

|---|---|---|---|---|

| pH Adjustment | NaBr solution titrated to pH 10 with NaOH | NaBr, NaOCl | To create an alkaline environment for the efficient formation of NaOBr. | google.com |

| Concentration Ratio | 100 ml of 80 mM NaOBr mixed with 100 ml of 1600 mM Taurine | NaOBr, Taurine | To produce an ~80 mM NBrT solution with a final surplus of 400 mM taurine. | google.com |

| Concentration Ratio | Equal volumes of 40 mM NaOBr and 400 mM Taurine | NaOBr, Taurine | To synthesize a 40 mM NBrT solution with a significant excess of taurine. | google.com |

Reaction Pathways and Precursors (e.g., Taurine, NaOBr, NaOCl, NaBr)

Evaluation of this compound Aqueous Solution Stability

A significant challenge in the research and application of this compound is its limited stability in aqueous solutions. The molecule is known to be structurally less stable than its parent compound, taurine. google.com

The molecular integrity of this compound is compromised by several factors, leading to its degradation over time. This chemical instability is directly linked to a decrease in its biological activity. google.com

Spontaneous Disintegration: this compound can undergo disintegration in aqueous solutions. google.com One proposed mechanism involves the reaction of the bromide atom with hydrogen ions (H⁺), which can lead to the formation of hydrobromic acid (HBr) and the rapid breakdown of the this compound molecule. google.com

Temperature: Storage temperature plays a vital role. Decomposition of this compound is retarded at lower temperatures, and storing solutions at 4°C is a common practice to slow down degradation. google.com

Concentration: The stability of related haloamines, such as N-chlorotaurine (NCT), has been shown to be dependent on concentration, with different half-lives observed for solutions of varying concentrations. researchgate.net This suggests that the concentration of this compound itself could be a factor in its stability profile.

Light Exposure: Similar compounds like N-chlorotaurine have demonstrated high sensitivity to UV radiation, which accelerates decomposition. researchgate.net This suggests that this compound solutions should be protected from light.

The loss of this compound concentration, often measured by a decrease in absorbance values at its maximum wavelength (λmax=286 nm), corresponds directly to a loss of its biological effects. google.com

Given the inherent instability of this compound, researchers have developed strategies to enhance its stability and preserve its biological activity in experimental formulations.

A primary strategy for improving the functional stability of this compound solutions is the co-formulation with a significant surplus of taurine. google.com This method involves designing the synthesis reaction to leave a high concentration of unreacted taurine in the final product.

The rationale behind this approach is that the excess taurine in the solution can act as a reservoir. It is hypothesized that this surplus taurine can react with brominating species that may be released during degradation or with small, subsequent additions of a brominating agent to generate fresh this compound in situ. google.com This process helps to maintain the active concentration of this compound over time, thereby enhancing and prolonging its biological effects. google.com This method has been shown to maximize the anti-proliferative effects of this compound solutions stored at 4°C. google.com Furthermore, co-administration of this compound with taurine has been noted to enhance its therapeutic effects in some contexts. nih.gov

The table below details the concentration ratios used in this stabilization strategy.

Table 2: Example of Co-formulation Strategy for Enhanced this compound Stability

| Target NBrT Concentration | Initial Taurine Concentration | Reactant NaOBr Concentration | Final Surplus Taurine Concentration | Objective | Reference |

|---|

Strategies for Enhancing Solution Stability in Research Formulations

Temperature Control for Storage

The utility of this compound (NBrT) in research is significantly hampered by its lack of stability in aqueous solutions. google.com Disintegration of the NBrT molecule occurs rapidly in aqueous environments. dovetailgames.com This instability is a critical factor, as it leads to a decrease in the concentration of active NBrT, which can be observed through diminishing absorbance values and a corresponding loss of biological activity. google.com

To mitigate this degradation, temperature control is a crucial consideration. Research has shown that storing NBrT aqueous solutions at a refrigerated temperature of 4°C can slow down the decomposition process. google.comjustia.com In studies observing the compound's effects over time, aqueous solutions of NBrT stored at room temperature showed a notable decrease in efficacy. google.comjustia.com When left for periods of 15, 30, and 45 days, the biological effects of the solutions decreased by 30-40% compared to freshly prepared solutions. google.comjustia.com This behavior is analogous to its close chemical relative, N-Chlorotaurine (NCT), where decomposition is retarded at temperatures between 2-4°C. google.comjustia.com Therefore, maintaining NBrT solutions at low temperatures is essential for preserving their chemical integrity and biological activity during storage.

Development and Characterization of Stable this compound Analogs and Derivatives

The inherent instability of this compound has driven researchers to synthesize and characterize more stable analogs. researchgate.netnih.gov This effort aims to create compounds that retain the active bromine moiety while exhibiting greater longevity in solution, thus being more suitable for sustained research applications. Key developments include the creation of dimethyltaurine derivatives and other stable active bromine compounds. researchgate.net

Synthesis and Properties of N-Monobromo-2,2-dimethyltaurine (Br-612)

To address the poor stability of this compound, which limits its therapeutic applicability, stable derivatives have been synthesized. nih.gov One such compound is N-Monobromo-2,2-dimethyltaurine, also known by the research code Br-612. researchgate.netnih.gov This compound was specifically designed to circumvent the stability issues of the parent molecule. researchgate.net

Research comparing Br-612 to this compound and other analogs has shown that it exhibits similar anti-inflammatory properties. researchgate.net Importantly, these stable this compound compounds, including Br-612, have demonstrated stronger microbicidal activity than this compound itself. researchgate.net Studies have found that Br-612 exerts a more potent bactericidal effect against various bacteria compared to this compound. researchgate.net While specific synthesis protocols for Br-612 are detailed in specialized literature, its creation represents a strategic approach to improving the viability of brominated taurine compounds for research. researchgate.netnih.gov

Synthesis and Properties of N-Dibromo-2,2-dimethyltaurine (Br-422)

In the pursuit of stable this compound analogs, N-Dibromo-2,2-dimethyltaurine (Br-422) was synthesized as a potential alternative. researchgate.netnih.gov This compound was developed to overcome the therapeutic limitations caused by the poor stability of this compound. nih.gov

Br-422 shares similar anti-inflammatory properties with its parent compound and other analogs like Br-612 and Bromamine (B89241) T. researchgate.net However, its key distinction lies in its enhanced microbicidal and antimycotic effects. The presence of two oxidizing bromine atoms in the Br-422 structure, compared to the single bromine atom in Br-612 and this compound, is thought to be the reason for its stronger activity. researchgate.net In comparative in vitro tests, Br-422 demonstrated higher bactericidal activity than Br-612. researchgate.net Furthermore, it was found to be the most potent antimycotic agent among the tested compounds, with minimal fungicidal concentrations significantly lower than those of both Br-612 and this compound. researchgate.net

Research into Bromamine T (BAT) as a Stable Active Bromine Compound

As an alternative to developing taurine-based derivatives, research has also focused on other stable active bromine compounds, leading to the investigation of Bromamine T (BAT). nih.govspandidos-publications.com The therapeutic effectiveness of this compound in vivo is often compromised by its poor stability and rapid degradation. nih.govspandidos-publications.com To overcome this, BAT was synthesized and identified as a stable active bromine compound. nih.govspandidos-publications.com

BAT, the sodium salt of N-bromo-4-toluenesulfonamide, is prepared through the reaction of chloramine (B81541) T with elemental bromine. nih.govspandidos-publications.com Specifications of the synthesized compound show a potency of 95.8% and a bromine content of 24.83%. nih.govspandidos-publications.com Studies have confirmed that BAT exhibits anti-inflammatory and anti-microbial effects comparable to those of this compound. nih.gov Due to its enhanced stability, BAT has been positioned as a more viable candidate for applications where a sustained release of active bromine is required. microbiologyresearch.org It is considered a useful reagent in various organic transformations and is noted for its use under mild conditions. researchgate.net

Molecular and Cellular Mechanisms of Action of N Bromotaurine

Immunomodulatory and Anti-inflammatory Mechanisms

N-Bromotaurine exerts its influence on the immune system through a multifaceted approach, primarily by regulating the production of pro-inflammatory mediators and modulating critical intracellular signaling pathways. jle.comresearchgate.net These actions collectively contribute to its ability to dampen inflammatory responses.

Regulation of Pro-inflammatory Mediators

A key aspect of this compound's anti-inflammatory capacity lies in its ability to control the synthesis and secretion of various molecules that drive inflammation. spandidos-publications.comresearchgate.net

This compound has been shown to inhibit the production of Prostaglandin E2 (PGE2), a key lipid mediator of inflammation. google.comnih.gov This inhibition is not achieved by altering the expression of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for PGE2 synthesis. nih.gov Instead, the mechanism appears to be linked to the induction of Heme Oxygenase-1 (HO-1). nih.govresearchgate.net The inhibitory effect of this compound on PGE2 production can be reversed by an inhibitor of HO-1 activity, suggesting that HO-1 plays a crucial role in this process. nih.gov Studies have demonstrated that this compound, at non-cytotoxic concentrations, effectively suppresses PGE2 production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages. nih.gov

This compound significantly reduces the secretion of a wide range of pro-inflammatory cytokines and chemokines. researchgate.netspandidos-publications.com Research has consistently demonstrated its ability to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-12 (B1171171) (IL-12) in various cell types, including rodent and human leukocytes. researchgate.netresearchgate.net For instance, in LPS-stimulated murine macrophages, this compound and its stable analog, bromamine (B89241) T (BAT), have been shown to be highly effective in reducing the secretion of these pro-inflammatory mediators. nih.govopenarchives.gr This broad-spectrum inhibition of key inflammatory signaling molecules underscores the significant anti-inflammatory potential of this compound.

| Cytokine/Chemokine | Effect of this compound | Cell Type/Model |

| TNF-α | Inhibition of secretion | Rodent and human leukocytes, Murine macrophages (J774.A1) researchgate.netspandidos-publications.comnih.gov |

| IL-1β | Inhibition of secretion | Rodent and human leukocytes researchgate.net |

| IL-6 | Inhibition of secretion | Rodent and human leukocytes, Murine macrophages (J774.A1) researchgate.netspandidos-publications.comnih.gov |

| IL-8 | Inhibition of secretion | Rodent and human leukocytes researchgate.netresearchgate.net |

| IL-12 | Inhibition of secretion | Rodent and human leukocytes, Murine macrophages (J774.A1) researchgate.netspandidos-publications.comresearchgate.net |

Inhibition of Prostaglandin E2 (PGE2) Production

Modulation of Intracellular Signaling Pathways

The immunomodulatory effects of this compound are also mediated through its intervention in crucial intracellular signaling cascades that regulate inflammatory gene expression.

This compound has been identified as an inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.net It has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. nih.gov This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation and subsequent transcription of pro-inflammatory genes. spandidos-publications.comnih.gov Studies using TNF-α-activated T-lymphocytes and myeloid-committed eosinophils have demonstrated that this compound inhibits NF-κB activation. nih.gov This inhibition of NF-κB activity is a key mechanism through which this compound exerts its anti-inflammatory effects.

A significant mechanism contributing to the anti-inflammatory and cytoprotective properties of this compound is its ability to induce the expression of Heme Oxygenase-1 (HO-1). jle.comresearchgate.net HO-1 is a stress-inducible enzyme with potent antioxidant and anti-inflammatory functions. jle.comsemanticscholar.org this compound and its counterpart, taurine (B1682933) chloramine (B81541), have been shown to induce HO-1 generation in various cell types, including macrophages and rheumatoid arthritis fibroblast-like synovial cells. jle.comresearchgate.netmit.edu This induction of HO-1 is a key component of this compound's protective effects against inflammation. researchgate.netsemanticscholar.org

| Signaling Pathway | Effect of this compound | Key Molecular Event |

| NF-κB | Inhibition | Prevents IκBα degradation and p65 nuclear translocation spandidos-publications.comnih.govnih.gov |

| HO-1 | Induction | Upregulates the expression of the anti-inflammatory enzyme Heme Oxygenase-1 jle.comresearchgate.netmit.edu |

Stimulation of Mitogen-Activated Protein Kinase (MAPK) Family Members (e.g., JNK½, p38 MAPK, ERK½)

This compound and its related compounds can influence intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) family, which is crucial for regulating cellular processes like inflammation, stress responses, and apoptosis. mdpi.comkoreamed.org The MAPK family includes key members such as c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK). koreamed.orgnih.gov

Research on stable active bromine compounds, such as Bromamine T (BAT), which shares potent anti-inflammatory properties with this compound, has provided insights into these mechanisms. researchgate.net Studies using cancer cell lines have demonstrated that BAT can increase the phosphorylation, and thus activation, of JNK½, p38 MAPK, and ERK½. mdpi.comresearchgate.net This activation of MAPK pathways is linked to the induction of mitochondrial apoptosis and autophagy in these cells. mdpi.com In contrast, the precursor molecule, taurine, has been shown to exert its effects primarily by upregulating JNK½ forms to trigger apoptosis. mdpi.comresearchgate.net The activation of the JNK signaling cascade by taurine is considered essential for its apoptosis-inducing effects in certain cancer cells. spandidos-publications.com The broader activation of the MAPK family, including p38 and ERK, by compounds like BAT suggests a more complex interaction with cellular signaling compared to taurine alone. mdpi.com

Interaction with Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

This compound plays a significant role in modulating oxidative stress, primarily through its interactions with reactive oxygen species (ROS). It is formed endogenously from the reaction of taurine with hypobromous acid (HOBr), a product of activated neutrophils and eosinophils during inflammation. pbshop.store This formation is considered an indirect antioxidant mechanism of taurine. pbshop.store

Inactivation of ROS and Hydrogen Peroxide (H2O2)

This compound directly interacts with certain reactive oxygen species. A key interaction is with hydrogen peroxide (H2O2). Studies have shown that H2O2 can completely abolish the biological activities of this compound, indicating a direct chemical reaction between the two molecules. biorxiv.org This reaction is not unique to this compound among taurine haloamines. Its chlorinated analog, N-chlorotaurine (NCT), also reacts with H2O2, leading to the slow and long-lasting production of singlet oxygen. scielo.brresearchgate.net It is suggested that this compound partakes in a similar reaction. researchgate.net

Furthermore, in studies examining the combined effects of this compound analogs and other agents, it was observed that their co-administration markedly decreased the generation of ROS by activated phagocytes, highlighting the compound's role in quenching oxidative molecules. spandidos-publications.com

Attenuation of Oxidative Stress in Cellular Models

Through its ability to scavenge ROS, this compound contributes to the attenuation of oxidative stress in various cellular models. Taurine itself is known to reverse adverse effects from excessive oxidative stress, partly through its conversion to this compound. pbshop.store This function contributes to the stabilization of biological membranes and the suppression of permeability alterations caused by oxidative stress factors. pbshop.store The formation of this compound at sites of inflammation is considered a defense mechanism against oxidative stress. mdpi.com

Effects on Phagocyte Function and Respiratory Burst Activity

This compound has a notable modulatory effect on the function of phagocytic cells, such as neutrophils and macrophages. A key aspect of its anti-inflammatory capacity is linked to its ability to hinder certain phagocyte functions and to impair the respiratory burst. mdpi.comresearchgate.netnih.gov The respiratory burst is the rapid release of reactive oxygen species (ROS) by phagocytes, which is essential for killing pathogens but can also cause tissue damage if unregulated. mdpi.com

By decreasing the generation of ROS in activated neutrophils and macrophages, this compound and its analogs effectively dampen this burst activity. spandidos-publications.com This action is a crucial part of its anti-inflammatory profile, as it limits the production of potent oxidants at the site of inflammation. The endogenous formation of this compound from taurine and hypobromous acid is itself a consequence of the respiratory burst, suggesting a role for the compound in a negative feedback loop to control the inflammatory process. nih.govpbshop.store

Antimicrobial Mechanisms

This compound exhibits broad-spectrum antimicrobial properties, acting as a potent microbicidal agent against a variety of pathogens. plos.org Its mechanism is attributed to its nature as an oxidizing agent, which allows it to attack multiple targets within microbial cells, thereby reducing the likelihood of resistance development.

Bactericidal Activity Spectrum and Potency

This compound has demonstrated significant bactericidal efficacy against both Gram-positive and Gram-negative bacteria. It has been reported to possess much stronger bactericidal activity than its analog, N-chlorotaurine. Its effectiveness has been documented against bacteria implicated in skin conditions, such as Propionibacterium species (now Cutibacterium acnes).

Clinical case reports have detailed the successful use of this compound in combination with other agents to resolve chronic, multi-bacterial infections that were resistant to multiple antibiotics. The eradicated species in one such case included Pseudomonas fluorescens, Staphylococcus capitis, Staphylococcus lugdunensis, Staphylococcus epidermidis, Bacillus pumilus, Kocuria marina, and Aerococcus viridans. Furthermore, micromolar concentrations of this compound have been shown to inhibit the formation of biofilms by Pseudomonas aeruginosa.

The potency of this compound has been quantified in laboratory settings. Against Escherichia coli, it exerted a strong bactericidal effect with a reported Minimum Bactericidal Concentration (MBC) of 110 µM. biorxiv.org

Table 1: Bactericidal Spectrum of this compound

| Bacterial Species | Gram Stain | Context of Activity | Citation |

| Escherichia coli | Gram-Negative | Strong bactericidal effect (MBC = 110 µM) | biorxiv.org |

| Propionibacterium acnes | Gram-Positive | Effective against bacteria involved in acne | |

| Staphylococcus aureus | Gram-Positive | Susceptible to this compound and its derivatives | |

| Pseudomonas aeruginosa | Gram-Negative | Inhibition of biofilm formation; Susceptible to derivatives | |

| Pseudomonas fluorescens | Gram-Negative | Eradicated in a multi-bacterial infection | |

| Staphylococcus capitis | Gram-Positive | Eradicated in a multi-bacterial infection | |

| Staphylococcus lugdunensis | Gram-Positive | Eradicated in a multi-bacterial infection | |

| Staphylococcus epidermidis | Gram-Positive | Eradicated in a multi-bacterial infection | |

| Bacillus pumilus | Gram-Positive | Eradicated in a multi-bacterial infection | |

| Kocuria marina | Gram-Positive | Eradicated in a multi-bacterial infection | |

| Aerococcus viridans | Gram-Positive | Eradicated in a multi-bacterial infection |

Inhibition and Inactivation of Microbial Biofilm Formation

Impact on Bacterial Biofilm Development and Structure

Anti-Proliferative and Inductive Cell Death Mechanisms

This compound exhibits significant anti-proliferative effects and can induce cell death in hyper-proliferating cells, such as cancer cells, while having minimal effect on normally proliferating cells. google.comjustia.com This makes it a compound of interest in oncology research.

The anti-proliferative mechanism of this compound has been demonstrated in various cancer cell lines, including those of the lung (A549), prostate (PC3), cervix (HeLa), breast (MDA-MB-231), and liver (HePG2). justia.com Research indicates that this compound can inhibit cell-cycle progression in cancer cells that are resistant to glucocorticoids. nih.gov This suggests it may serve as a substitute for glucocorticoids in certain cancer therapy contexts. nih.gov

Furthermore, this compound has been shown to enhance the efficacy of conventional chemotherapy drugs like cisplatin (B142131). researchgate.netnih.gov The combination of this compound and cisplatin can lead to a synergistic anti-cancer effect. nih.gov The induction of cell death appears to be mediated, at least in part, through apoptosis. nih.gov While the precise molecular pathways are still under investigation, some evidence suggests a link to the induction of heme-oxygenase-1 (HO-1) and the modulation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells. nih.govnih.gov In some cancers, low nitric oxide ((.)NO) concentrations, which prevent apoptosis, have been linked to the presence of this compound produced by infiltrating eosinophils. nih.gov

Selective Anti-proliferative Effects on Abnormally Differentiating and Hyper-proliferating Cell Lines

This compound has shown selective anti-proliferative activity against various cancer cell lines. plos.org This selectivity is a crucial aspect of its potential as a therapeutic agent, as it suggests a lower likelihood of damage to healthy tissues.

Research has demonstrated that this compound can inhibit the growth of several types of cancer cells. For instance, studies have shown its efficacy against human colon, breast, cervical, and skin cancer cell lines. mdpi.comnih.gov The anti-proliferative effects are often dose-dependent, with higher concentrations leading to greater inhibition of cell growth. nih.gov

One area of interest is its effect on skin cancer cells. This compound has been observed to have anti-proliferative effects on melanoma cells. pensoft.net In contrast, its impact on normal human keratinocytes is significantly less pronounced, highlighting its selective nature. pensoft.netnih.gov This suggests that this compound may target specific vulnerabilities present in cancer cells but not in their healthy counterparts.

Furthermore, this compound has been investigated as a potential alternative in cases of glucocorticoid (GC)-resistant cancers. nih.govliverpool.ac.uk Continuous use of GCs in cancer therapy can lead to resistance through the impairment of the glucocorticoid receptor (GR). nih.govliverpool.ac.uk Unlike GCs, this compound has been found to inhibit cell-cycle progression in these resistant cancer cells, indicating a different mechanism of action that bypasses the compromised GR pathway. nih.govliverpool.ac.uk

The selective anti-proliferative activity of this compound is a key area of ongoing research, with studies aiming to further elucidate the molecular basis for its differential effects on cancerous and non-cancerous cells.

Table 1: Anti-proliferative Effects of this compound on Various Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| RKO | Colon Cancer | Inhibition of growth | mdpi.comnih.gov |

| Caco-2 | Colon Cancer | Inhibition of growth | nih.govresearchgate.net |

| HT-29 | Colon Cancer | Inhibition of growth | nih.gov |

| MDA-MB-231 | Breast Cancer | Inhibition of growth | nih.gov |

| MDA-MB-468 | Breast Cancer | Inhibition of growth, significant cytotoxic effect | mdpi.comnih.gov |

| HeLa | Cervical Cancer | Inhibition of growth | nih.gov |

| WM-164 | Skin Cancer | Inhibition of growth | nih.gov |

| SH-4 | Human Melanoma | Antiproliferative activity | pensoft.net |

| HaCaT | Human Keratinocytes (Non-cancerous) | Minimal effect on viability | pensoft.netnih.gov |

| Nalm-6 | Pre-B Leukemia | Anti-proliferative effect | plos.org |

| BJAB | Mature-B Lymphoma | Anti-proliferative effect | plos.org |

| Jurkat | T-cell Leukemia | Inhibition of proliferation | plos.org |

| YT | Natural Killer Cell Leukemia | Inhibition of proliferation | plos.org |

| Hs27 | Non-cancerous Fibroblasts | Not significantly affected | plos.org |

Induction of Mitochondrial Apoptosis Pathways

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of mitochondrial apoptosis, also known as the intrinsic pathway of programmed cell death. This process is tightly regulated by a host of signaling molecules and is critical for eliminating damaged or unwanted cells.

Studies have shown that this compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS) in cancer cells. mdpi.comnih.gov Excessive ROS production can cause cellular damage, particularly to mitochondria, which are central to both energy metabolism and apoptosis. mdpi.comnih.gov This oxidative stress is considered a key upstream event that initiates the mitochondrial apoptotic cascade. mdpi.comnih.gov

The activation of the mitochondrial pathway by this compound involves the mitogen-activated protein kinase (MAPK) family, including c-Jun N-terminal kinases (JNK), p38 MAPK, and extracellular-signal-regulated kinases (ERK). mdpi.comnih.gov The phosphorylation and activation of these kinases play a crucial role in transmitting the death signal. For instance, sustained activation of ERK has been linked to apoptosis induction by other anti-tumor agents. nih.gov

The JNK pathway, in particular, contributes to apoptosis by phosphorylating B-cell lymphoma 2 (Bcl-2). mdpi.comnih.gov This phosphorylation disrupts the inhibitory complex between Bcl-2 and Bax, a pro-apoptotic protein. mdpi.comnih.gov The release of Bax allows it to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. mdpi.com

Once in the cytoplasm, cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. mdpi.com Specifically, the release of cytochrome c leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. mdpi.com Cleaved caspase-3 is a key marker of apoptosis and is responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell. mdpi.com

Furthermore, this compound has been shown to influence the expression of other members of the Bcl-2 family. For example, it can upregulate the expression of pro-apoptotic proteins like p53 upregulated modulator of apoptosis (PUMA) and Bak, while the expression of anti-apoptotic proteins like Bcl-xL and Bcl-2 may be decreased. mdpi.comnih.gov

Activation of Autophagy in Cancer Cell Models

In addition to apoptosis, this compound can also induce autophagy in cancer cells. mdpi.comnih.gov Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. frontiersin.orgresearchgate.net The role of autophagy in cancer is complex and can be either pro-survival or pro-death depending on the context. oatext.comresearchgate.net

In the context of this compound treatment, the induction of autophagy appears to contribute to its anti-cancer effects. mdpi.com The activation of autophagy is also linked to the stimulation of the JNK and p38 MAPK pathways. mdpi.com The JNK pathway can induce autophagy by phosphorylating Bcl-2, which leads to the dissociation of the Beclin-1/Bcl-2 complex. mdpi.comnih.gov Beclin-1 is a key protein in the initiation of autophagy.

Another important signaling pathway involved is the PI3K/Akt/mTOR pathway, which is a major negative regulator of autophagy. mdpi.com this compound treatment has been shown to cause a significant decrease in the phosphorylation of Akt, which would lead to the inhibition of the mTOR pathway and subsequent activation of autophagy. mdpi.com

The interplay between apoptosis and autophagy induced by this compound is an area of active investigation. It is possible that in some cellular contexts, autophagy may act as a mechanism of cell death, or it may precede and contribute to the induction of apoptosis. The sustained activation of JNK appears to be a crucial node that can trigger both of these cellular processes. mdpi.com

Research Methodologies and Experimental Models in N Bromotaurine Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental to understanding the direct effects of N-Bromotaurine on different cell types and biological processes. These controlled laboratory experiments form the basis for more complex investigations.

Cell Culture Models (e.g., Macrophages, Fibroblast-like Synoviocytes, Human and Mammalian Cancer Cell Lines)

A diverse range of cell culture models is employed to study the multifaceted effects of this compound.

Macrophages: Immortalized murine macrophage cell lines, such as J774A.1, are frequently used to study the anti-inflammatory properties of this compound. spandidos-publications.combiorxiv.org These cells are valuable tools for investigating inflammatory responses, such as those induced by lipopolysaccharide (LPS). spandidos-publications.com Primary bone marrow-derived macrophages (BMDMs) are also utilized as they closely represent the in vivo phenotype of macrophages. biorxiv.org

Fibroblast-like Synoviocytes (FLS): These cells are crucial in the pathology of rheumatoid arthritis, contributing to joint inflammation and destruction. frontiersin.orgd-nb.infonih.gov In vitro models using FLS are employed to evaluate the potential of this compound to inhibit inflammatory mediators. google.comjustia.com For instance, studies have shown that this compound can inhibit the production of Interleukin-6 (IL-6) in fibroblast-like synoviocytes. google.comjustia.com

Human and Mammalian Cancer Cell Lines: A wide array of cancer cell lines is used to assess the anti-proliferative effects of this compound. Commonly used lines include:

A549 (human lung carcinoma) google.comjustia.com

PC3 (human prostate cancer) google.comjustia.com

MDA-MB-231 (human breast cancer) google.comjustia.com

HeLa (human cervical cancer) google.comjustia.com

HepG2 (human liver cancer) google.com

MCF-7 (human breast cancer) cytion.comculturecollections.org.uk Studies have demonstrated the anti-proliferative effects of this compound on these cell lines, while showing minimal impact on normally proliferating fibroblast cell lines like HFL-1. google.comjustia.com A mouse skin carcinogenesis model has also been utilized to evaluate this compound's ability to inhibit cell-cycle progression in cancer cells that are resistant to glucocorticoids. nih.gov

Table 1: Examples of Cell Lines Used in this compound Research

| Cell Line | Type | Application in this compound Studies |

| J774A.1 | Murine Macrophage | Studying anti-inflammatory effects |

| Fibroblast-like Synoviocytes (FLS) | Human Synovial Cells | Investigating inhibition of inflammatory mediators in arthritis models |

| A549 | Human Lung Carcinoma | Assessing anti-proliferative activity |

| PC3 | Human Prostate Cancer | Assessing anti-proliferative activity |

| MDA-MB-231 | Human Breast Cancer | Assessing anti-proliferative activity |

| HeLa | Human Cervical Cancer | Assessing anti-proliferative activity |

| HepG2 | Human Liver Cancer | Assessing anti-proliferative activity |

| HFL-1 | Human Fetal Lung Fibroblast | Normal cell control for cytotoxicity studies |

Quantitative Microbial Killing Assays

Quantitative microbial killing assays are essential for determining the bactericidal and fungicidal efficacy of this compound. These tests are typically performed in a buffer solution, such as phosphate (B84403) buffer, at a physiological pH and temperature. microbiologyresearch.org Bacterial or fungal cultures are exposed to solutions of this compound at various concentrations, and the reduction in viable microorganisms is measured over time. microbiologyresearch.orgnih.govmdpi.com This is often achieved by plating samples at different time points and counting the resulting colony-forming units (CFU). microbiologyresearch.orgmdpi.com Such assays have demonstrated the potent antimicrobial activity of this compound against various pathogens, including those involved in skin and wound infections. microbiologyresearch.orgresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the levels of specific proteins, such as inflammatory markers, in biological samples. nih.govthermofisher.comnih.gov In the context of this compound research, ELISA is employed to measure the compound's effect on the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). spandidos-publications.comacs.org For example, studies have used ELISA to confirm that this compound inhibits the production of IL-6 in fibroblast-like synoviocytes and other cell types. spandidos-publications.comgoogle.com This provides direct evidence of its anti-inflammatory properties at the cellular level.

Gene Expression Analysis (e.g., RT-qPCR for HO-1)

Gene expression analysis, particularly reverse transcription-quantitative polymerase chain reaction (RT-qPCR), is used to investigate how this compound influences the expression of specific genes. spandidos-publications.com A key target of interest is Heme Oxygenase-1 (HO-1), a gene known for its anti-inflammatory and antioxidant functions. spandidos-publications.comgoogle.com Studies have shown that this compound can induce the expression of the HO-1 gene. spandidos-publications.comgoogle.com This upregulation of HO-1 is considered a significant part of this compound's mechanism for attenuating oxidative stress and exerting its immunoregulatory effects. google.com The 2(-Delta Delta C(T)) method is a common approach for analyzing the relative gene expression data obtained from RT-qPCR. spandidos-publications.com

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a technique used to detect and quantify specific proteins in a sample. researchgate.netsygnaturediscovery.comlicorbio.comthermofisher.com It is a valuable tool in this compound research to assess the compound's impact on protein expression levels and the phosphorylation status of signaling proteins. researchgate.net For instance, Western blot analysis can be used to confirm the increased expression of proteins like HO-1 following treatment with this compound. Furthermore, it can be employed to examine the phosphorylation status of key proteins in signaling pathways, such as the NF-κB pathway, to understand how this compound modulates inflammatory signaling.

Table 2: Research Methodologies and Key Findings for this compound

| Methodology | Application in this compound Research | Key Findings |

| Cell Culture | Studying effects on various cell types | Anti-proliferative in cancer cells, anti-inflammatory in immune and synovial cells. |

| Quantitative Microbial Killing Assay | Determining antimicrobial efficacy | Potent bactericidal and fungicidal activity. |

| ELISA | Measuring inflammatory marker levels | Inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. |

| RT-qPCR | Analyzing gene expression changes | Induction of the anti-inflammatory gene Heme Oxygenase-1 (HO-1). |

| Western Blotting | Assessing protein expression and signaling | Confirmation of changes in protein levels (e.g., HO-1) and signaling pathways. |

| Flow Cytometry | Analyzing cell viability and apoptosis | Distinguishing between viable, apoptotic, and necrotic cells after treatment. |

Flow Cytometry for Cell Viability and Apoptosis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a population. immunologyresearchjournal.comnih.govbio-rad-antibodies.comyoutube.com In this compound research, it is particularly useful for assessing cell viability and determining the mode of cell death (apoptosis or necrosis) induced by the compound. nih.govbiotium.com By using specific fluorescent dyes, such as Propidium Iodide (PI) and Annexin V, researchers can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov This allows for a quantitative analysis of this compound's cytotoxic effects on cancer cells and helps to elucidate the mechanisms by which it inhibits cell proliferation.

Cell Proliferation Assays (e.g., Crystal Violet, Colony Formation)

To evaluate the effect of this compound on cell growth and survival, researchers employ various cell proliferation assays. These assays are fundamental in determining the cytotoxic and anti-proliferative potential of NBT, particularly in the context of cancer research.

The Crystal Violet Assay is a straightforward and widely used method to assess cell viability. mdpi.com This technique relies on the ability of crystal violet, a purple dye, to bind to proteins and DNA of adherent cells. mdpi.com The amount of dye retained is proportional to the number of viable cells. In studies investigating NBT's anti-cancer properties, various cancer cell lines, including those from the colon (RKO, Caco2, HT-29), breast (MDA-MB-231, MDA-MB-468), cervix (HeLa), and skin (WM-164), have been treated with NBT. semanticscholar.org The results consistently demonstrate that NBT inhibits the growth of these cancer cells in a manner that is dependent on both the concentration of NBT and the duration of exposure. semanticscholar.org For instance, treatment of RKO colon cancer cells with this compound's stable analogue, bromamine (B89241) T (BAT), at concentrations of 0.5, 1, and 1.75 mM for 48 hours resulted in cell viability rates of 74%, 26%, and 20%, respectively. nih.gov

The Colony Formation Assay provides insights into the long-term survival and proliferative capacity of single cells after treatment with a substance like NBT. mdpi.com This assay assesses the ability of a single cell to grow into a colony. It is a valuable tool for determining the cytostatic or cytotoxic effects of a compound over a more extended period. Studies have utilized this assay to confirm the growth-inhibitory effects of NBT and its analogues on cancer cells, demonstrating a reduced ability of treated cells to form colonies in an anchorage-independent manner. researchgate.netuoa.gr

These cell proliferation assays have been instrumental in establishing the anti-proliferative effects of NBT against a range of cancer cell lines, including prostate (PC3), cervical (HeLa), breast adenocarcinoma (MDA-MB 231), hepatocellular (HepG2), and lung (A549) cancer cells. google.comjustia.com

Biofilm Inhibition and Disruption Assays

Bacterial biofilms, structured communities of bacteria, are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical settings. nih.gov this compound has been investigated for its potential to combat these resilient structures.

Assays to evaluate the antibiofilm activity of NBT typically involve growing bacterial biofilms on surfaces like polystyrene dishes or metal alloy disks, which mimic orthopedic implants. nih.gov The efficacy of NBT is then assessed through various methods.

Biofilm Inhibition Assays focus on the ability of NBT to prevent the initial formation of biofilms. Studies have shown that micromolar concentrations of this compound can inhibit the formation of Pseudomonas aeruginosa biofilms. nih.govnih.gov

Biofilm Disruption Assays assess the capacity of NBT to break down pre-formed, mature biofilms. While lower concentrations of NBT that inhibit biofilm formation may not be effective against mature biofilms, higher, millimolar concentrations have demonstrated the ability to disrupt the biofilm matrix and kill the embedded bacteria. nih.govnih.gov The disruption of the biofilm architecture can be visualized using techniques like scanning electron microscopy, which has revealed that NBT can cause rupture of the extracellular matrix. nih.gov The metabolic activity of the bacteria within the biofilm can be measured using assays like the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reduction assay, which has shown that NBT inhibits bacterial metabolism within the biofilm. nih.gov Quantitative cultures are also performed to confirm the killing of bacteria within the biofilm, with studies showing significant reductions in viable counts of species like Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov

These assays have demonstrated that NBT and its combination with other haloamines like N-chlorotaurine can effectively inhibit bacterial biofilm formation and inactivate existing biofilms. nih.govmicrobiologyresearch.org

In Vivo Animal Models for Mechanistic Research

To translate the in vitro findings into a more complex biological system, researchers utilize various in vivo animal models. These models are crucial for understanding the mechanistic actions of this compound in a living organism, particularly its anti-inflammatory and anti-cancer properties.

Murine Models of Inflammation (e.g., LPS-mediated Air-Pouch Model)

The LPS-mediated air-pouch model in mice is a well-established and widely used model for studying acute inflammation. spandidos-publications.com This model involves the subcutaneous injection of air to form a pouch, which is then injected with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a localized inflammatory response. spandidos-publications.comnih.govnih.gov This model is valued for its high sensitivity and cost-effectiveness. spandidos-publications.com

In studies investigating the anti-inflammatory properties of this compound and its stable analogue, bromamine T (BAT), this model has been instrumental. spandidos-publications.comnih.govnih.gov Research has shown that administration of these compounds into the air-pouch of LPS-exposed mice leads to a significant reduction in key inflammatory markers. spandidos-publications.comnih.govnih.gov This includes a decrease in the infiltration of total cells and polymorphonuclear cells (PMNs) into the pouch and a reduction in the thickness of the pouch wall. nih.govnih.gov Furthermore, analysis of the exudate from the pouch reveals a decrease in the mRNA expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-23, IL-18, IL-17, and tumor necrosis factor-α (TNF-α). spandidos-publications.comnih.gov These findings from the in vivo air-pouch model corroborate the anti-inflammatory effects observed in in vitro studies. spandidos-publications.comnih.govnih.gov

Xenograft Models for Anti-Cancer Activity Evaluation

Xenograft models are a cornerstone of in vivo cancer research. These models involve the subcutaneous injection of human cancer cells into immunocompromised mice, such as severe combined immunodeficient (SCID) mice. nih.gov This allows the human cancer cells to grow and form tumors in the mouse, providing a platform to evaluate the efficacy of anti-cancer agents in a living system. nih.govmdpi.com

Studies on this compound's stable analogue, bromamine T (BAT), have utilized xenograft models to assess its in vivo anti-tumor activity. nih.gov For example, human colon cancer cells (RKO) have been injected into SCID mice, and once tumors became palpable, the mice were treated with BAT. nih.gov The results from these xenograft experiments have demonstrated that BAT can significantly impair the growth of colon cancer in vivo. nih.govresearchgate.net These models are crucial for confirming the anti-cancer potential observed in cell culture assays and for providing a preclinical basis for further investigation. nih.gov

Studies on Host Response and Immunological Parameters in Animal Systems

The interaction of this compound with the host's immune system is a critical aspect of its therapeutic potential. Animal models are indispensable for investigating these complex interactions. spandidos-publications.comnih.gov Studies in rats have explored the effects of taurine (B1682933) derivatives on the primary immune response. researchgate.net These investigations have examined the impact on the production of key immune mediators like interleukin-1β and tumor necrosis factor-alpha, which play crucial roles in antigen presentation and inflammation. researchgate.net

Research has also highlighted the role of taurine and its haloamines in modulating the host immune response during cancer progression. nih.gov For instance, there is evidence of a positive relationship between taurine-related molecules and the infiltration of immune cells such as lymphocytes, neutrophils, and monocytes in the tumor microenvironment. nih.gov These studies in animal systems provide valuable insights into how this compound might influence the host's immunological landscape in both inflammatory and oncological contexts.

Investigation of Biofilm Infections in Animal Models

While in vitro models provide a controlled environment to study the antibiofilm properties of this compound, animal models of biofilm infection are necessary to evaluate its efficacy in a more clinically relevant setting. mdpi.com These models can range from invertebrate models like Caenorhabditis elegans and Drosophila melanogaster to more complex vertebrate models like zebrafish and rodents. mdpi.com

Although specific animal models for testing this compound's efficacy against biofilm infections are not extensively detailed in the provided context, the successful treatment of a chronic, multi-bacterial scalp infection with a combination of N-chlorotaurine, this compound, and bromamine T in a clinical case report underscores the potential for in vivo efficacy. microbiologyresearch.orgresearchgate.net The infection, which was resistant to multiple other treatments, was resolved, suggesting that these compounds can overcome the challenges posed by biofilms in a living system. microbiologyresearch.orgresearchgate.net Future research will likely involve more formalized animal models to systematically investigate the in vivo antibiofilm activity of this compound.

Analytical and Spectroscopic Methods for this compound Detection and Quantification

The study of this compound (NBT), a significant haloamine involved in inflammatory processes, relies on precise and reliable analytical methods for its detection and quantification. These methods are crucial for understanding its formation, stability, and reactions. Researchers employ a variety of spectroscopic and chemical techniques to characterize NBT solutions and monitor its behavior in experimental models.

UV Absorption Spectroscopy for Reaction Monitoring

UV-Visible absorption spectroscopy is a fundamental technique for monitoring chemical reactions in real-time. spectroscopyonline.com This method is based on the principle that molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths in the ultraviolet or visible range. libretexts.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it a powerful quantitative tool. libretexts.orgmt.com

In the context of this compound research, UV spectroscopy is invaluable for tracking its formation from taurine and a bromine source, such as hypobromous acid (HOBr). researchgate.net this compound exhibits a distinct UV absorption spectrum with a characteristic maximum absorbance peak (λmax). Studies have identified the λmax for this compound to be between 286 nm and 288 nm. researchgate.netresearchgate.net This allows researchers to selectively monitor its concentration even in the presence of other compounds, such as its chlorine counterpart, N-Chlorotaurine (NCT), which has a λmax at 252 nm. researchgate.net By continuously measuring the absorbance at 288 nm, one can observe the rate of NBT formation or degradation, providing insights into reaction kinetics. spectroscopyonline.com

Table 1: UV Absorption Maxima for Taurine Haloamines

| Compound | λmax (nm) |

| This compound (NBT) | 288 researchgate.net |

| N-Chlorotaurine (NCT) | 252 researchgate.net |

Titrimetric and Spectrophotometric Approaches for Solution Characterization

Titrimetric and spectrophotometric methods are widely used to determine the precise concentration of this compound in prepared solutions.

Titrimetric Methods Titrimetry involves the quantitative measurement of the volume of a solution of a known concentration (the titrant) that is required to react completely with a measured volume of the analyte solution (the titrand). ncert.nic.in For oxidizing agents like this compound, iodometric titration is a standard and reliable method for concentration determination. researchgate.net In this process, NBT reacts with an excess of potassium iodide (KI) in an acidic solution. The NBT oxidizes the iodide ions (I⁻) to iodine (I₂). The amount of liberated iodine, which is directly proportional to the amount of NBT originally present, is then determined by titration with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint. researchgate.net

Indirect Spectrophotometric Methods Spectrophotometric methods offer an alternative, often more sensitive, approach for quantification. Indirect spectrophotometry can be employed by using a reagent that reacts with the analyte, causing a measurable change in color. For halogen compounds, this often involves reacting the analyte with an excess of a known reagent and then measuring the amount of unreacted reagent. scielo.brekb.eg For instance, a known excess of this compound could be reacted with a substance, and the remaining NBT could then be quantified by adding a chromogenic reagent that is bleached by the NBT. The change in absorbance of the chromogenic reagent would be related to the concentration of NBT. While specific applications for NBT are tailored, the principle is demonstrated in the analysis of other bromine-containing compounds where an excess of N-Bromosuccinimide (NBS) is used, and the unreacted NBS is determined by its reaction with a colored dye like indigo (B80030) carmine (B74029) or metanil yellow. scielo.br

Methods for Assessing Active Halogen Content

The "active halogen" content refers to the amount of halogen (in this case, bromine) in a +1 oxidation state, which is responsible for the compound's oxidative and antimicrobial properties. Assessing this content is critical for evaluating the potency and stability of this compound solutions.

The primary method for determining the active bromine content in this compound solutions is iodometric titration, as described previously. researchgate.net This chemical method provides a direct measure of the oxidizing capacity of the solution, which is equivalent to the active halogen concentration. researchgate.net

The stability of the active halogen content is a key parameter, especially when this compound is studied in the presence of biological materials like proteins, which can "consume" the active halogen and reduce its activity. researchgate.net Researchers use iodometric titration to monitor the decrease in the oxidation capacity of NBT over time in the presence of substances like peptone or fetal calf serum (FCS). researchgate.net This provides crucial data on the compound's stability and reactivity in environments that mimic biological conditions. A technique has also been developed for determining the quantity of active bromine in polymeric materials, which relies on its rapid diffusion from the polymer into a taurine solution, where it can then be analyzed. uran.uadma.dp.ua

Table 2: Decrease in Oxidation Capacity (Active Halogen) of this compound and Other Halogen Compounds in the Presence of Peptone

| Compound | % Oxidation Capacity Remaining after 60 min |

| This compound (NBrT) | ~10% |

| Bromamine T (BAT) | ~5% |

| Dichloro isocyanuric acid (DCI) | ~10% |

| N-Chlorotaurine (NCT) | ~95% |

Data derived from graphical representation in Gottardi & Nagl (2013) with 0.005 M active halogen in the presence of 0.05% peptone. researchgate.net

Future Research Directions and Conceptual Potentials

Exploration of Novel N-Bromotaurine Derivatives with Enhanced Stability and Specificity

A primary obstacle in harnessing the therapeutic potential of this compound is its limited stability in biological environments. nih.govresearchgate.net Future research must prioritize the design and synthesis of novel derivatives that overcome this limitation while retaining or enhancing biological activity.

Researchers have already begun addressing this challenge by creating more stable analogs. researchgate.netsemanticscholar.org For instance, bromamine (B89241) T (BAT), the sodium salt of N-bromo-4-toluenesulfonamide, was developed as a stable active bromine compound with anti-inflammatory and antimicrobial properties comparable to this compound. nih.govsemanticscholar.org Further efforts led to the synthesis of N-monobromo-2,2-dimethyltaurine (Br-612) and N-dibromo-2,2-dimethyltaurine (Br-422) to improve stability. researchgate.netscience.gov A patent also describes methods to enhance the stability and anti-proliferative activity of this compound in aqueous solutions by including a surplus of taurine (B1682933). google.com

Future work should focus on:

Structural Modifications: Systematic modification of the taurine backbone could yield compounds with improved pharmacokinetic profiles. Replacing certain moieties with groups less susceptible to hydrolysis may enhance stability.

Targeted Delivery: Developing derivatives with moieties that specifically target certain cell types or tissues could increase efficacy and specificity.

Comparative Analysis: Rigorous comparative studies of new derivatives against parent this compound and existing analogs like BAT are essential to quantify improvements in stability and activity.

Table 1: Comparison of this compound and its Derivatives

| Compound Name | Chemical Name | Key Feature | Investigated Properties | Reference(s) |

|---|---|---|---|---|

| This compound (NBrT) | This compound | Endogenous haloamine | Anti-inflammatory, Antimicrobial, Anti-proliferative | nih.govresearchgate.net |

| Bromamine T (BAT) | Sodium salt of N-bromo-4-toluenesulfonamide | Stable active bromine compound | Anti-inflammatory, Antimicrobial, Anti-cancer | nih.govresearchgate.netmdpi.com |

| Br-612 | N-monobromo-2,2-dimethyltaurine | Synthesized stable derivative | Anti-inflammatory, Microbicidal | researchgate.netscience.gov |

| Br-422 | N-dibromo-2,2-dimethyltaurine | Synthesized stable derivative | Anti-inflammatory, Microbicidal | researchgate.netscience.gov |

Detailed Elucidation of Upstream and Downstream Signaling Cascades in Immunomodulation

This compound and its stable analog, bromamine T (BAT), exhibit potent anti-inflammatory effects. nih.govmdpi.com Studies have shown that BAT can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the nuclear translocation of the phosphorylated p65 subunit of Nuclear Factor-kappaB (NF-κB). nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov

While this provides a crucial insight, the complete signaling network remains to be mapped. Future research should aim for a detailed elucidation of the upstream and downstream events.

Upstream Signaling: It is essential to identify the initial molecular targets of this compound that lead to the inhibition of NF-κB. Research should investigate its effects on upstream kinases in the NF-κB pathway, such as IκB kinase (IKK), and other signaling pathways that converge on NF-κB, like the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govresearchgate.net

Downstream Effectors: Beyond NF-κB, the full spectrum of downstream genes and proteins modulated by this compound needs to be identified. Comprehensive transcriptomic and proteomic analyses of immune cells treated with this compound could reveal novel anti-inflammatory mechanisms. Studies have shown that BAT and taurine suppress the mRNA expression of pro-inflammatory cytokines like IL-1β, TNF-α, IL-17, and others in vivo. nih.gov

Immune Cell Specificity: The immunomodulatory effects may vary between different immune cell types (e.g., neutrophils, macrophages, lymphocytes). Investigating the compound's influence on both innate and adaptive immunity is a key area for future studies. mdpi.com

Investigation of this compound's Role in Specific Oxidative Stress-Related Cellular Pathways

Taurine is known to counteract oxidative stress, partly through its conversion to this compound and N-Chlorotaurine. nih.gov These derivatives are formed from the reaction of taurine with hypobromous or hypochlorous acid, respectively, which are produced by immune cells. nih.gov This positions this compound as a modulator of cellular redox balance. However, the precise pathways through which it exerts its antioxidant effects are not fully understood.

Future investigations should focus on:

NRF2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of numerous protective genes like heme oxygenase-1 (HO-1). mdpi.combiomolther.org Studies on taurine have demonstrated its ability to promote Nrf2 nuclear translocation and induce HO-1 expression, suggesting a potential mechanism for this compound. nih.gov Future research should directly test whether this compound activates the Nrf2-antioxidant response element (ARE) pathway and characterize the upstream signaling leading to this activation, such as the involvement of MAPKs like p38. biomolther.orgnih.gov

Mitochondrial Protection: Oxidative stress often leads to mitochondrial dysfunction. mdpi.com Research is needed to determine if this compound can protect mitochondria from oxidative damage, stabilize mitochondrial membrane potential, and reduce the generation of reactive oxygen species (ROS) at the source.

Interaction with Other Antioxidant Systems: The interplay between this compound and other cellular antioxidant systems, such as the glutathione (B108866) and thioredoxin systems, warrants investigation. It is possible that this compound helps preserve these endogenous antioxidants by directly quenching ROS.

Advanced Studies on Biofilm Disruption Mechanisms

Bacterial biofilms are a major clinical challenge due to their high tolerance to antibiotics and host immune responses. nih.gov Both this compound and N-Chlorotaurine have been shown to inhibit biofilm formation and inactivate mature biofilms in vitro, with this compound demonstrating superior activity in some cases. researchgate.netmicrobiologyresearch.orgresearchgate.net However, one study noted that while this compound could inhibit the formation of Pseudomonas aeruginosa biofilm, it was not effective against the mature biofilm on its own. researchgate.net

To advance its potential as an anti-biofilm agent, future research must delve deeper into its mechanisms.

Matrix Degradation: The biofilm matrix, composed of extracellular polymeric substances (EPS), provides a protective barrier. nih.gov Studies should investigate whether this compound or its derivatives can degrade key components of the EPS, such as polysaccharides, proteins, or extracellular DNA (eDNA).

Quorum Sensing Interference: Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation in many bacteria. nih.gov Research should explore if this compound can interfere with QS signaling pathways, thereby preventing biofilm establishment.

Induction of Biofilm Dispersal: An alternative to killing bacteria within a biofilm is to induce them to disperse, rendering them more susceptible to conventional antibiotics. mdpi.com Future work could examine if this compound triggers active dispersal mechanisms in bacteria.

Synergistic Approaches: Combining this compound with other anti-biofilm agents, such as enzymes (e.g., DNase) or other antimicrobials, could lead to more effective therapies against established biofilms. researchgate.net

Further Mechanistic Research on Anti-Proliferative Actions in Diverse Cancer Cell Lines and Models

Recent studies have highlighted the anti-cancer potential of this compound and its stable analog, BAT. mdpi.comresearchgate.net Research has demonstrated that BAT can inhibit the growth of various human cancer cell lines, including colon, breast, cervical, and skin cancer. semanticscholar.orgmdpi.comresearchgate.net The proposed mechanism involves the induction of mitochondrial apoptosis and autophagy through the activation of the MAPK signaling pathways, including JNK, p38, and ERK. mdpi.comresearchgate.net Furthermore, this compound was found to inhibit cell-cycle progression in glucocorticoid-resistant cancer cells and work synergistically with cisplatin (B142131). nih.gov

To build upon these promising findings, future research should be directed towards:

Broadening the Scope: The anti-proliferative effects should be tested against a wider array of cancer cell lines from different tissues to determine the breadth of its activity.

Deepening Mechanistic Understanding: While MAPK activation has been implicated, the precise upstream targets and downstream executioners of apoptosis and autophagy need to be identified. This includes examining the regulation of Bcl-2 family proteins and the components of the autophagic machinery. mdpi.com

Investigating Drug Resistance: A crucial area of research is to determine if this compound or its derivatives can overcome common mechanisms of drug resistance in cancer cells or re-sensitize resistant cells to standard chemotherapies. Its ability to act on glucocorticoid-resistant cells is a strong starting point. nih.gov

Table 2: Investigated Anti-Proliferative Effects of this compound Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Lines | Observed Effects | Implicated Pathways | Reference(s) |

|---|---|---|---|---|

| Bromamine T (BAT) | RKO, Caco-2, HT-29 (Colon) | Inhibition of growth, Induction of apoptosis and autophagy | MAPK family (JNK, p38, ERK) | semanticscholar.orgmdpi.comresearchgate.net |

| Bromamine T (BAT) | MDA-MB-231, MDA-MB-468 (Breast) | Inhibition of growth, Induction of apoptosis and autophagy | MAPK family (JNK, p38, ERK) | semanticscholar.orgmdpi.comresearchgate.net |

| Bromamine T (BAT) | HeLa (Cervical), WM-164 (Skin) | Inhibition of growth | - | semanticscholar.orgmdpi.comresearchgate.net |

| This compound (NBrT) | Glucocorticoid-resistant cancer cells | Inhibition of cell-cycle progression, Synergy with cisplatin | - | nih.gov |

| This compound (NBrT) | A549 (Lung), PC3 (Prostate), HepG2 (Liver) | Anti-proliferative effect | - | google.com |

Development of Advanced In Vivo Models to Mimic Complex Biological Scenarios

Translating promising in vitro results into clinical applications requires robust in vivo validation. While initial in vivo studies using models like the murine air-pouch for inflammation and xenografts for cancer have been conducted, more sophisticated models are needed to better predict human responses. nih.govmdpi.comresearchgate.net

Future development in this area should include:

Polymicrobial Infection Models: Many infections, particularly those involving biofilms, are polymicrobial. microbiologyresearch.orgjmicrobiol.or.kr Developing in vivo models that incorporate multiple microbial species would provide a more realistic setting to test the efficacy of this compound as an antimicrobial and anti-biofilm agent. jmicrobiol.or.krjmicrobiol.or.kr

Patient-Derived Xenograft (PDX) Models: For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human tumors compared to cell-line-based xenografts. Testing this compound derivatives in PDX models would offer more clinically relevant data.

Humanized Mouse Models: For immunomodulation and inflammation studies, using mice with a reconstituted human immune system can provide invaluable insights into how this compound interacts with human immune cells and modulates inflammatory responses in a complex living system.

Chronic Disease Models: Developing and utilizing models that mimic chronic inflammatory conditions or long-term, persistent infections would be crucial for evaluating the long-term efficacy and therapeutic potential of stable this compound derivatives.

Q & A

Q. What minimal dataset details are required to ensure reproducibility of this compound studies?

- Guidelines : Report synthesis conditions (solvent, catalyst, reaction time), purity metrics (HPLC traces, NMR shifts), and biological assay parameters (cell passage number, serum concentration). Deposit raw data in public repositories (e.g., Zenodo) with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products